AC1903

Descripción

Propiedades

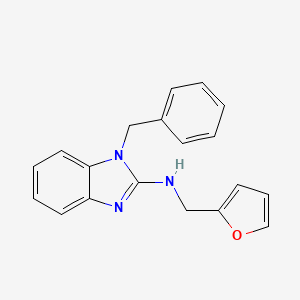

IUPAC Name |

1-benzyl-N-(furan-2-ylmethyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-2-7-15(8-3-1)14-22-18-11-5-4-10-17(18)21-19(22)20-13-16-9-6-12-23-16/h1-12H,13-14H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECUWHDVQIITIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831234-13-0 | |

| Record name | 1-benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

AC1903: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC1903 is a small molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a non-selective cation channel implicated in the pathogenesis of progressive kidney diseases. This technical guide provides an in-depth analysis of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy in animal models of focal segmental glomerulosclerosis (FSGS), and its protective effects on podocytes, the specialized cells of the kidney glomerulus. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Introduction

Chronic kidney disease (CKD) is a growing global health concern, with focal segmental glomerulosclerosis (FSGS) being a significant cause of nephrotic syndrome and progression to end-stage renal disease. The pathogenesis of FSGS is complex, with podocyte injury and loss being a central feature. The TRPC5 channel, a calcium-permeable ion channel expressed in podocytes, has emerged as a key mediator of podocyte cytoskeletal disruption and apoptosis. This compound has been identified as a selective inhibitor of TRPC5, offering a promising therapeutic strategy to protect podocytes and ameliorate proteinuric kidney disease.[1][2]

Mechanism of Action

This compound is a selective blocker of the TRPC5 ion channel. Its inhibitory activity has been characterized through electrophysiological studies, demonstrating a dose-dependent blockade of TRPC5-mediated currents. While initially reported to be selective for TRPC5 over other TRPC channels like TRPC4 and TRPC6, further studies have indicated a broader inhibitory profile against multiple TRPC channels. The primary therapeutic hypothesis for this compound revolves around its ability to inhibit aberrant TRPC5 activity in podocytes, thereby preventing the downstream signaling cascades that lead to cellular injury and death.

Signaling Pathway of this compound in Podocyte Protection

References

An In-depth Technical Guide to the Selectivity Profile of AC1903 on the TRPC5 Channel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective TRPC5 channel inhibitor, AC1903. It delves into its selectivity profile, the experimental methodologies used for its characterization, and its impact on key signaling pathways. This document is intended to serve as a critical resource for researchers in the fields of ion channel pharmacology, neuroscience, and nephrology.

Introduction to this compound and TRPC5

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel permeable to Ca²⁺, playing significant roles in various physiological processes, including neuronal development and kidney function.[1][2] Dysregulation of TRPC5 activity has been implicated in pathological conditions such as chronic kidney disease and neuropathic pain.[3][4] this compound has emerged as a small molecule inhibitor of TRPC5, showing potential therapeutic benefits in preclinical models of kidney disease.[3] However, a thorough understanding of its selectivity profile is paramount for its application as a research tool and for any future clinical development.

This compound Selectivity Profile: A Tale of Conflicting Data

Initial reports characterized this compound as a specific and selective inhibitor of the TRPC5 channel.[2][5][6] However, more recent and comprehensive profiling has revealed a broader spectrum of activity, challenging the initial claims of selectivity.[5][7] This section presents the available quantitative data on the inhibitory activity of this compound against various TRP channels to provide a clear and comparative view.

Table 1: Inhibitory Potency (IC₅₀) of this compound on TRP Channels

| Ion Channel | Reported IC₅₀ (µM) | Reference | Notes |

| TRPC5 | 4.06 | [5] | Cell-free assay |

| 14.7 | [2][3] | Whole-cell patch-clamp in HEK-293 cells | |

| 18 (EA-activated) | [7] | Intracellular calcium imaging | |

| 3.5 (S1P-activated) | [7] | Intracellular calcium imaging | |

| TRPC4 | >100 | [8] | |

| 1.8 (S1P-activated) | [7] | Intracellular calcium imaging | |

| No effect | [2][9] | Whole-cell patch-clamp in HEK-293 cells | |

| TRPC6 | No effect | [2][8][9] | Whole-cell patch-clamp in HEK-293 cells |

| 15 (OAG-activated) | [5][7] | Intracellular calcium imaging | |

| TRPC3 | 5.2 (OAG-activated) | [5][7] | Intracellular calcium imaging |

| TRPV4 | 19 (4α-PDD-activated) | [5][7] | Intracellular calcium imaging |

| TRPV1 | Weak or no effect | [5] | Intracellular calcium imaging |

| PIEZO1 | No effect | [5] | Intracellular calcium imaging |

EA: (-)-englerin A; S1P: sphingosine-1-phosphate; OAG: 1-oleoyl-2-acetyl-sn-glycerol; 4α-PDD: 4α-Phorbol 12,13-didecanoate.

The conflicting data, particularly the low micromolar IC₅₀ values for TRPC3, TRPC4, and TRPC6 reported in a later study, suggest that this compound is not a selective TRPC5 inhibitor but rather a broad-spectrum TRPC channel blocker.[5][7] This has significant implications for the interpretation of studies using this compound to probe TRPC5 function.

Experimental Protocols

The characterization of this compound's selectivity has primarily relied on two key experimental techniques: patch-clamp electrophysiology and intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through channels in the cell membrane, providing a precise assessment of channel activity and inhibition.

Objective: To measure the effect of this compound on TRPC channel currents in a controlled voltage environment.

Cell Line: Human Embryonic Kidney 293 (HEK-293) cells stably or transiently expressing the TRP channel of interest.

General Procedure:

-

Cell Culture and Transfection: HEK-293 cells are cultured in standard media. For transient expression, cells are transfected with plasmids encoding the specific TRP channel subunit using common transfection reagents.

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

External (Bath) Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 0.9 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 145 CsCl, 10 HEPES, 0.5 CaCl₂ (pH adjusted to 7.2 with CsOH). Specific compositions may vary to include Ca²⁺ buffers like BAPTA or EGTA.

-

-

Recording:

-

A gigaohm seal is formed between the micropipette and the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential (e.g., -60 mV).

-

Currents are elicited by applying voltage ramps or steps.

-

The relevant channel activator (e.g., riluzole for TRPC5, carbachol for TRPC4, or OAG for TRPC6) is applied to the bath solution to induce a baseline current.

-

This compound is then perfused at various concentrations, and the reduction in current is measured to determine the IC₅₀ value.

-

Experimental workflow for whole-cell patch-clamp.

Intracellular Calcium Imaging

This method measures changes in the concentration of free intracellular calcium ([Ca²⁺]i) using fluorescent indicators, providing an indirect measure of Ca²⁺-permeable channel activity.

Objective: To assess the inhibitory effect of this compound on agonist-induced calcium influx through TRP channels.

Cell Line: HEK-293, HEK T-REx, or CHO cells overexpressing the ion channel of interest.

General Procedure:

-

Cell Culture and Plating: Cells are cultured and plated on glass-bottom dishes suitable for microscopy.

-

Calcium Indicator Loading: Cells are incubated with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which can cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye.

-

Imaging:

-

The dish is placed on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

A baseline fluorescence is recorded.

-

A specific channel agonist is added to the extracellular solution to induce Ca²⁺ influx and a corresponding increase in fluorescence.

-

After a stable response is achieved, this compound is added at various concentrations, and the reduction in the fluorescence signal is measured.

-

For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the [Ca²⁺]i, minimizing artifacts from dye loading and cell thickness.

-

TRPC5 Signaling Pathways Modulated by this compound

This compound has been utilized to probe the physiological and pathological roles of TRPC5 in various cellular contexts. Two prominent signaling pathways have been described.

TRPC5-CaMKIIβ Signaling in Neuronal Dendrite Patterning

In the mammalian brain, TRPC5 plays a crucial role in regulating the development of neuronal dendrites.[1]

-

Mechanism: TRPC5 forms a complex with Calcium/calmodulin-dependent protein kinase II β (CaMKIIβ).[1][10]

-

Activation: Influx of Ca²⁺ through the TRPC5 channel leads to the activation of CaMKIIβ.

-

Downstream Effect: Activated CaMKIIβ phosphorylates the ubiquitin ligase Cdc20-APC at the centrosome, which in turn regulates dendrite morphogenesis.[1][10]

-

Inhibition by this compound: By blocking Ca²⁺ influx through TRPC5, this compound is expected to inhibit this signaling cascade, potentially impacting neuronal development.

TRPC5-CaMKIIβ signaling pathway in dendrite patterning.

TRPC5-Rac1-ROS Signaling in Kidney Podocytes

In the kidney, TRPC5 is implicated in the pathogenesis of proteinuric kidney diseases like focal segmental glomerulosclerosis (FSGS).[2][3]

-

Mechanism: In podocytes, a positive feedback loop exists between TRPC5 and the small GTPase Rac1.[7]

-

Activation: Podocyte injury can lead to the activation of Rac1, which promotes the translocation of TRPC5 channels to the plasma membrane.[10] The subsequent Ca²⁺ influx through TRPC5 further activates Rac1.[10]

-

Downstream Effect: Activated Rac1 leads to an increase in the production of reactive oxygen species (ROS), which contributes to podocyte injury and loss.[3][7]

-

Inhibition by this compound: this compound has been shown to block this pathway, suppressing proteinuria and protecting podocytes in animal models of kidney disease.[2][3]

TRPC5-Rac1-ROS signaling pathway in podocytes.

Conclusion and Future Directions

This compound has been a valuable pharmacological tool for investigating the roles of TRPC5. However, the emerging evidence of its activity against other TRPC channels necessitates a cautious interpretation of previous findings and careful experimental design for future studies. The conflicting selectivity data highlights the importance of comprehensive off-target screening in drug discovery and chemical probe development.

For researchers utilizing this compound, it is crucial to:

-

Acknowledge its potential non-selective effects.

-

Employ orthogonal approaches, such as using other, more selective inhibitors (if available) or genetic knockdown/knockout models, to validate findings.

-

Conduct experiments at the lowest effective concentrations to minimize off-target effects.

Further research is warranted to develop more potent and truly selective TRPC5 inhibitors. Such compounds would be invaluable for dissecting the specific functions of TRPC5 and for advancing the development of targeted therapies for TRPC5-related diseases.

References

- 1. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. biophysics-reports.org [biophysics-reports.org]

- 5. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular calcium strongly potentiates agonist-activated TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Synthesis, and Profile of AC1903: A TRPC5 Channel Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AC1903 is a small molecule that has been identified as a specific and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for key assays, a summary of its quantitative inhibitory activity, and a visualization of its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and scientists in the fields of pharmacology, cell biology, and drug development who are interested in the study and application of TRPC5 inhibitors.

Discovery and Synthesis

The discovery of this compound stemmed from research focused on identifying inhibitors of the TRPC5 channel, which has been implicated in the pathogenesis of chronic kidney disease.[1] A series of N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines were synthesized and characterized, leading to the identification of this compound as a potent and selective TRPC5 inhibitor.[1]

Synthesis Protocol

The synthesis of this compound and its analogs is achieved through a multi-step process. A general scheme, based on the synthesis of similar benzimidazole compounds, involves the alkylation of 2-chlorobenzimidazole followed by a nucleophilic substitution reaction with the desired amine.

General Synthesis Scheme:

-

Alkylation of 2-chlorobenzimidazole: Commercially available 2-chlorobenzimidazole is alkylated with an appropriately substituted benzyl bromide in the presence of a base, such as sodium hydride (NaH), in a solvent like dimethylformamide (DMF) at 0 °C to yield the 1-benzyl-2-chloro-1H-benzo[d]imidazole intermediate.

-

Nucleophilic Substitution: The resulting intermediate is then reacted with the desired amino compound, in the case of this compound, furan-2-ylmethanamine. This reaction is typically carried out under microwave conditions (e.g., 200 °C for 30 minutes) to yield the final product, N-(furan-2-ylmethyl)-1-(phenylmethyl)-1H-benzimidazol-2-amine (this compound).

Mechanism of Action and Signaling Pathway

This compound functions as a specific and selective inhibitor of the TRPC5 ion channel. TRPC5 is a Ca2+ permeable nonselective cation channel that is highly expressed in the brain and kidneys.[2] In the context of kidney disease, particularly focal segmental glomerulosclerosis (FSGS), TRPC5 activity is linked to podocyte injury and loss.[2][3]

The signaling pathway in which this compound has been shown to be effective involves the angiotensin II type 1 (AT1) receptor. Angiotensin II, a key effector in the renin-angiotensin system, can induce the production of reactive oxygen species (ROS) in podocytes, leading to cellular damage. This process is mediated, at least in part, by the activation of TRPC5 channels. This compound exerts its protective effects by blocking this TRPC5-mediated calcium influx and subsequent ROS generation.[2][4]

Below is a diagram illustrating the proposed signaling pathway and the point of intervention for this compound.

Caption: Angiotensin II signaling pathway leading to podocyte injury via TRPC5 activation and its inhibition by this compound.

Quantitative Data

This compound has been characterized by its inhibitory concentration (IC50) against various TRP channels. This data highlights its selectivity for TRPC5.

| Target | IC50 (µM) | Cell Line/Assay Condition | Reference |

| TRPC5 | 4.06 | Cell-free assay | [1] |

| TRPC5 | 14.7 | HEK-293 cells expressing TRPC5 | [2][4] |

| TRPC4 | > 100 | Patch-clamp electrophysiology | [2] |

| TRPC6 | No effect at high micromolar concentrations | Patch-clamp electrophysiology | [2] |

| TRPC3 | Low micromolar (1.8-18) | Calcium entry assay | [5][6] |

| TRPV4 | Low micromolar (1.8-18) | Calcium entry assay | [5][6] |

Note: Some studies suggest that this compound may have off-target effects on other TRP channels, such as TRPC3, TRPC4, TRPC6, and TRPV4, at higher concentrations.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of this compound on TRPC5 whole-cell currents.

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp electrophysiology to assess this compound activity.

Detailed Steps:

-

Cell Preparation: Human embryonic kidney 293 (HEK-293) cells stably expressing TRPC5 are cultured on glass coverslips.

-

Recording Setup: Coverslips are placed in a recording chamber mounted on an inverted microscope and perfused with an extracellular solution.

-

Pipette Preparation: Borosilicate glass pipettes are pulled and filled with an intracellular solution.

-

Gigaohm Seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.

-

Current Recording: Cells are voltage-clamped, and TRPC5 currents are elicited by application of a TRPC5 agonist (e.g., riluzole).

-

Compound Application: this compound is dissolved in an appropriate solvent (e.g., DMSO) and diluted to final concentrations in the extracellular solution. The compound is then perfused over the cell.

-

Data Analysis: The inhibition of the TRPC5 current by this compound is measured and used to calculate the IC50 value.

Reactive Oxygen Species (ROS) Assay

This assay measures the effect of this compound on angiotensin II-induced ROS production in podocytes.

Experimental Workflow:

Caption: Workflow for the reactive oxygen species (ROS) assay to evaluate the effect of this compound.

Detailed Steps:

-

Cell Culture: Wild-type podocytes or podocytes expressing a mutant angiotensin II type 1 (AT1) receptor are seeded in a 96-well plate.

-

Compound Incubation: Cells are pre-treated with this compound (30 µM) or a vehicle control for a specified period.

-

ROS Induction: Angiotensin II is added to the wells to stimulate ROS production.

-

ROS Detection: A cell-permeable ROS-sensitive fluorescent dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA) is added to the cells and incubated. In the presence of ROS, H2DCFDA is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence intensity, which is proportional to the amount of ROS, is compared between the this compound-treated and control groups.

In Vivo Animal Model of Kidney Disease

This compound has been evaluated in a transgenic rat model of focal segmental glomerulosclerosis (FSGS) to assess its therapeutic potential.

Experimental Workflow:

Caption: Workflow for in vivo evaluation of this compound in a rat model of kidney disease.

Detailed Steps:

-

Animal Model: A transgenic rat model that develops FSGS-like symptoms, such as severe proteinuria and podocyte loss, is utilized.

-

Dosing: this compound is administered to the rats, typically via intraperitoneal injection, at a dose of 50 mg/kg twice daily for a specified duration (e.g., 7 days).[2] A control group receives a vehicle solution.

-

Efficacy Assessment:

-

Proteinuria: Urine samples are collected at regular intervals, and the protein concentration is measured to assess the level of proteinuria.

-

Histology: At the end of the treatment period, the animals are euthanized, and their kidneys are collected, fixed, and sectioned for histological analysis. Staining techniques are used to visualize the glomeruli and assess podocyte numbers and the extent of glomerular damage (e.g., pseudocyst formation).

-

-

Data Analysis: The data on proteinuria and podocyte numbers are statistically analyzed to compare the this compound-treated group with the vehicle-treated control group to determine the therapeutic efficacy of the compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the TRPC5 ion channel. Its demonstrated efficacy in preclinical models of kidney disease suggests its potential as a therapeutic agent for progressive kidney diseases such as FSGS.[2][3] Further research is warranted to fully elucidate its mechanism of action, explore its therapeutic applications, and assess its safety and pharmacokinetic profile in more detail. This guide provides a foundational resource for scientists and researchers to design and conduct further studies on this promising compound.

References

- 1. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. TRPC6 channels stimulated by angiotensin II are inhibited by TRPC1/C5 channel activity through a Ca2+- and PKC-dependent mechanism in native vascular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPC5 in cardiovascular diseases [imrpress.com]

AC1903: A Targeted Approach to Focal Segmental Glomerulosclerosis

An In-depth Technical Guide on the Role of the TRPC5 Inhibitor AC1903 in FSGS

Introduction to Focal Segmental Glomerulosclerosis (FSGS)

Focal segmental glomerulosclerosis (FSGS) is a significant cause of nephrotic syndrome and a leading cause of kidney disease worldwide.[1][2] It is characterized by scarring (sclerosis) in segments of the glomeruli, the kidney's filtering units. This damage leads to the loss of podocytes, specialized cells crucial for maintaining the glomerular filtration barrier.[2] The resulting proteinuria, or leakage of protein into the urine, is a hallmark of the disease and contributes to its progression towards end-stage renal disease.[3] Current treatments for FSGS are often non-specific and include immunosuppressive therapies, which have limited efficacy and significant side effects for many patients.[4] This highlights the urgent need for targeted therapies that address the underlying mechanisms of podocyte injury.

The TRPC5-Rac1 Signaling Axis: A Key Driver of Podocyte Injury in FSGS

Recent research has identified a critical signaling pathway that drives podocyte damage in certain forms of FSGS. This pathway involves the activation of the protein Rac1, which in turn stimulates the transient receptor potential canonical 5 (TRPC5) ion channel.[3][5] The activation of TRPC5 leads to an excessive influx of calcium into podocytes, triggering a cascade of events that ultimately results in cytoskeletal damage and cell death.[3][5] This Rac1-TRPC5 signaling axis represents a promising target for therapeutic intervention in FSGS.

This compound: A Selective TRPC5 Channel Inhibitor

This compound is a novel small molecule that has been identified as a specific and selective inhibitor of the TRPC5 ion channel.[4] It has been shown to have podocyte-protective properties by blocking the detrimental effects of TRPC5 activation.[4]

Chemical Properties of this compound:

| Property | Value |

| Chemical Name | N-(2-Furanylmethyl)-1-(phenylmethyl)-1H-benzimidazol-2-amine |

| Molecular Formula | C19H17N3O |

| Molecular Weight | 303.36 g/mol |

| CAS Number | 831234-13-0 |

Source:[6]

This compound exhibits selectivity for TRPC5 over other TRP channels like TRPC4 and TRPC6, and it has shown no off-target effects in kinase profiling assays, suggesting a favorable specificity profile.[4]

Preclinical Efficacy of this compound in FSGS Models

The therapeutic potential of this compound has been evaluated in preclinical animal models of FSGS, demonstrating its ability to halt disease progression.

Summary of Preclinical Findings

In a transgenic rat model of FSGS, chronic administration of this compound effectively suppressed severe proteinuria and prevented the loss of podocytes.[4][7][8] Notably, the therapeutic benefit of this compound was observed even when treatment was initiated in animals with advanced kidney disease.[3][5] Furthermore, this compound also demonstrated efficacy in a rat model of hypertensive proteinuric kidney disease, suggesting a broader potential for treating progressive kidney diseases.[6][7]

Quantitative Data on this compound Efficacy

The following table summarizes the key quantitative findings from preclinical studies of this compound in rat models of FSGS.

| Parameter | Experimental Group | Result | Statistical Significance |

| Proteinuria | This compound (50 mg/kg) vs. Vehicle in AT1R Tg rats (Advanced Disease) | Significant suppression of proteinuria | p < 0.001 |

| Podocyte Number | This compound (50 mg/kg) vs. Vehicle in Dahl S rats (Advanced Disease) | Rescue of podocyte numbers | p < 0.05 |

| TRPC5 Inhibition (IC50) | In HEK-293 cells expressing TRPC5 | 14.7 µM | N/A |

Experimental Protocols

Animal Models:

-

Transgenic Rat Model of FSGS (AT1R Tg rats): This model utilizes rats with a transgene for the angiotensin II type 1 (AT1) receptor, leading to the development of proteinuria and podocyte loss characteristic of FSGS.[4][8]

-

Hypertensive Dahl Salt-Sensitive (S) Rat Model: These rats develop hypertension and subsequent proteinuric kidney disease when fed a high-salt diet.[8]

Drug Administration:

-

Dosage and Route: this compound was administered via intraperitoneal injection at a dose of 50 mg/kg.[4]

-

Frequency: The treatment was given twice daily.[4]

-

Duration: Studies involved treatment for 7 to 14 days.[4][8]

Efficacy Assessments:

-

Podocyte Number: Quantified through histological analysis of kidney tissue.[3][8]

-

TRPC5 Channel Activity: Measured using electrophysiological techniques (inside-out patch-clamp recordings) on isolated glomeruli.[8]

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound in FSGS

Caption: The Rac1-TRPC5 signaling cascade leading to podocyte injury in FSGS and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: A generalized workflow for the preclinical assessment of this compound in rat models of FSGS.

Conclusion and Future Directions

This compound represents a promising, mechanistically driven therapeutic candidate for the treatment of FSGS. By specifically targeting the TRPC5 ion channel, it addresses a key pathway involved in podocyte injury and loss. The robust preclinical data demonstrating its ability to reduce proteinuria and preserve podocytes in relevant animal models provides a strong rationale for its further development. Future research should focus on comprehensive toxicology studies to ensure its safety profile and on designing clinical trials to evaluate its efficacy in patients with FSGS. The identification of biomarkers associated with Rac1-TRPC5 pathway activation could also aid in selecting patients most likely to respond to this compound, paving the way for a personalized medicine approach to treating this debilitating kidney disease.

References

- 1. AC-1903 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medindia.net [medindia.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. astorscientific.us [astorscientific.us]

- 7. abmole.com [abmole.com]

- 8. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]

AC1903: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC1903 is a small molecule inhibitor of Transient Receptor Potential Canonical 5 (TRPC5) channels, which has garnered significant interest for its potential therapeutic applications, particularly in the context of kidney diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the evolving understanding of the pharmacological characteristics of this compound. Detailed experimental protocols for key assays used to characterize its activity are also presented, alongside visualizations of relevant biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-(furan-2-ylmethyl)-1-benzyl-1H-benzo[d]imidazol-2-amine, is a benzimidazole derivative. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-(furan-2-ylmethyl)-1-benzyl-1H-benzo[d]imidazol-2-amine |

| SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CO4[1][2] |

| CAS Number | 831234-13-0[1][2][3][4][5][6][7][8] |

| Molecular Formula | C19H17N3O[1][2][3][4][5][6] |

| Molecular Weight | 303.36 g/mol [2][3][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to beige powder |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO (up to 60 mg/mL)[7] |

| Storage | Store at -20°C[2][5] |

Mechanism of Action and Selectivity

This compound was initially identified as a specific and selective inhibitor of the TRPC5 ion channel.[7] TRPC5 is a calcium-permeable non-selective cation channel that is highly expressed in the brain and kidneys.[7] However, subsequent and more comprehensive studies have revealed a broader inhibitory profile for this compound.

Primary Target: TRPC5

This compound inhibits TRPC5 channel activity with IC50 values reported in the low micromolar range, varying slightly between different assay conditions. For instance, an IC50 of 4.06 μM was determined in a cell-free assay, while a value of 14.7 μM was reported from experiments using HEK-293 cells expressing TRPC5.

Off-Target Activities

Contrary to initial reports suggesting high selectivity, further investigations have demonstrated that this compound also inhibits other members of the TRPC family and even channels from the TRPV family. It has been shown to inhibit TRPC3, TRPC4, and TRPC6 channels with IC50 values also in the low micromolar range. Additionally, this compound inhibits the TRPV4 channel. This broader selectivity profile is a critical consideration when interpreting experimental results obtained using this compound.

Table 3: Inhibitory Activity of this compound on TRP Channels

| Channel | IC50 (μM) | Assay System |

| TRPC5 | 4.06 | Cell-free assay[7] |

| TRPC5 | 14.7 | HEK-293 cells |

| TRPC4 | >100 (initially reported)[5] | - |

| TRPC6 | No significant inhibition (initially reported)[5] | - |

| TRPC3, TRPC4, TRPC6, TRPV4 | Low micromolar range | Further studies |

Pharmacological Properties and Therapeutic Potential

The primary therapeutic potential of this compound has been explored in the context of proteinuric kidney diseases, such as focal segmental glomerulosclerosis (FSGS). Its pharmacological effects are largely attributed to its ability to protect podocytes, the specialized cells in the kidney glomerulus that are crucial for filtration.

Key pharmacological effects include:

-

Reduction of Proteinuria: In animal models of FSGS, including transgenic rat models and Dahl salt-sensitive rats on a high-salt diet, administration of this compound has been shown to significantly suppress proteinuria.

-

Podocyte Protection: this compound prevents podocyte loss and preserves their structural integrity in disease models.

-

Inhibition of ROS Production: this compound has been demonstrated to inhibit angiotensin II-induced production of reactive oxygen species (ROS) in podocytes, a key mechanism of podocyte injury.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology for TRP Channel Inhibition

This protocol is designed to assess the inhibitory effect of this compound on various TRP channels heterologously expressed in HEK-293 cells.

4.1.1. Cell Culture and Transfection:

-

Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

For transfection, plate cells onto glass coverslips in 35 mm dishes.

-

Transfect cells with plasmids encoding the specific human TRP channel (e.g., TRPC3, TRPC4, TRPC5, TRPC6, or TRPV4) using a suitable transfection reagent according to the manufacturer's instructions.

-

Use cells for patch-clamp recordings 24-48 hours post-transfection.

4.1.2. Electrophysiological Recording:

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP. Adjust pH to 7.2 with CsOH.

-

-

Recording Procedure:

-

Mount the coverslip with transfected cells onto the recording chamber of an inverted microscope.

-

Perfuse the chamber with the extracellular solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

Hold the membrane potential at -60 mV.

-

Apply a voltage ramp protocol from -100 mV to +100 mV over 200 ms every 5 seconds to elicit channel currents.

-

-

Drug Application and Data Analysis:

-

Activate the specific TRP channel using its respective agonist (e.g., Englerin A for TRPC4/5, OAG for TRPC3/6, GSK1016790A for TRPV4).

-

Once a stable baseline current is established, perfuse the chamber with the extracellular solution containing various concentrations of this compound.

-

Record the inhibition of the channel current at each concentration.

-

Wash out the compound to observe the reversibility of inhibition.

-

Analyze the data using appropriate software (e.g., pCLAMP, Clampfit).

-

Construct concentration-response curves and calculate the IC50 value by fitting the data to a Hill equation.

-

Angiotensin II-Induced Reactive Oxygen Species (ROS) Production in Podocytes

This protocol details the measurement of intracellular ROS in cultured podocytes stimulated with angiotensin II and the assessment of the inhibitory effect of this compound.

4.2.1. Cell Culture:

-

Culture immortalized mouse or human podocytes on collagen-coated plates in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and insulin-transferrin-selenium (ITS) supplement.

-

Propagate podocytes at 33°C (permissive conditions) and induce differentiation by moving them to 37°C for 10-14 days.

4.2.2. ROS Measurement:

-

Reagents:

-

Angiotensin II (Ang II)

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) fluorescent probe

-

Hanks' Balanced Salt Solution (HBSS)

-

-

Procedure:

-

Seed differentiated podocytes into 96-well black-walled plates.

-

Pre-incubate the cells with this compound (e.g., 30 µM) or vehicle (DMSO) in serum-free medium for 1 hour.

-

Stimulate the cells with Ang II (e.g., 1 µM) for the desired time (e.g., 30 minutes to 24 hours).

-

After stimulation, wash the cells twice with warm HBSS.

-

Load the cells with 10 µM CM-H2DCFDA in HBSS and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

-

In Vivo Efficacy in a Dahl Salt-Sensitive Rat Model of FSGS

This protocol describes the induction of FSGS in Dahl salt-sensitive rats and the evaluation of this compound's therapeutic effects.

4.3.1. Animal Model and Treatment:

-

Use male Dahl salt-sensitive rats (e.g., 6-8 weeks old).

-

Induce hypertension and kidney damage by feeding the rats a high-salt diet (e.g., 4-8% NaCl) for a specified period (e.g., 4-8 weeks).

-

Administer this compound (e.g., 50 mg/kg, intraperitoneally, twice daily) or vehicle to a separate group of rats, starting either at the beginning of the high-salt diet or after the onset of proteinuria.

4.3.2. Assessment of Renal Function and Injury:

-

Proteinuria Measurement:

-

House rats in metabolic cages to collect 24-hour urine samples at regular intervals.

-

Measure the total urine protein concentration using a suitable method, such as the Bradford assay or a turbidimetric assay with sulfosalicylic acid.

-

Express proteinuria as total protein excreted per 24 hours.

-

-

Histological Analysis for Podocyte Number:

-

At the end of the study, euthanize the rats and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

-

Embed the kidneys in paraffin and cut 4 µm sections.

-

Perform immunohistochemistry using an antibody against a podocyte-specific marker, such as Wilms' tumor 1 (WT1) or synaptopodin.

-

Count the number of podocyte nuclei per glomerulus in a predefined number of glomeruli per animal.

-

Calculate the average podocyte number per glomerulus for each experimental group.

-

Visualizations

Signaling Pathway of Angiotensin II-Induced Podocyte Injury and TRPC5 Involvement

Caption: Angiotensin II signaling cascade leading to podocyte injury via ROS and TRPC5.

Experimental Workflow for Assessing this compound Efficacy in a Rat Model of FSGS

Caption: Workflow for in vivo evaluation of this compound in a Dahl rat model of FSGS.

Logical Relationship of this compound Selectivity

Caption: Target and off-target inhibitory profile of this compound.

References

AC1903: A Technical Guide for Investigating TRPC5 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 5 (TRPC5) is a calcium-permeable non-selective cation channel that has garnered significant interest as a therapeutic target, particularly in the context of kidney diseases.[1] The small molecule AC1903 has been utilized as a tool to probe the function of TRPC5. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, and detailed protocols for its application in studying TRPC5 function.

Initially identified as a selective inhibitor of TRPC5, this compound has been instrumental in elucidating the role of this channel in pathological conditions such as focal segmental glomerulosclerosis (FSGS).[2][3][4] It has been shown to suppress proteinuria and prevent the loss of podocytes, critical cells in the kidney's filtration barrier, in animal models of kidney disease.[2][3][4] However, emerging evidence suggests a more complex pharmacological profile, with this compound exhibiting activity against other TRP channels.[5] This guide aims to provide researchers with a comprehensive understanding of this compound, enabling its effective use while acknowledging its limitations.

Mechanism of Action and Selectivity of this compound

This compound is a 2-aminobenzimidazole derivative that functions as a blocker of the TRPC5 ion channel.[6] Its primary application in research has been to inhibit TRPC5-mediated calcium influx, thereby studying the downstream consequences of channel activation. In the context of kidney disease, a key signaling pathway involves the activation of the small GTPase Rac1, which in turn leads to increased TRPC5 activity, subsequent calcium influx, and the production of reactive oxygen species (ROS), ultimately causing podocyte injury.[2][6] this compound has been shown to interrupt this cascade by blocking the TRPC5 channel.[2]

While initially reported to be a selective TRPC5 inhibitor, subsequent studies have revealed a broader spectrum of activity.[5] It is crucial for researchers to consider these off-target effects when interpreting experimental results obtained using this compound. The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various TRP channels, highlighting its non-selective profile at commonly used concentrations.

Quantitative Data Summary

| Channel | Agonist | IC50 (µM) | Cell Type | Reference |

| TRPC5 | Riluzole | 14.7 | HEK-293 | [1] |

| TRPC5 | Englerin A | 18 | HEK T-REx | [5] |

| TRPC5 | Sphingosine-1-phosphate | 3.5 | HEK T-REx | [5] |

| TRPC4 | Carbachol | >100 | HEK-293 | [2][6] |

| TRPC4 | Englerin A | 1.8 | HEK T-REx | [5] |

| TRPC6 | OAG | >100 | HEK-293 | [2][6] |

| TRPC6 | OAG | 15 | HEK T-REx | [5] |

| TRPC3 | OAG | 5.2 | HEK T-REx | [5] |

| TRPV4 | 4α-PDD | 19 | HEK T-REx | [5] |

OAG: 1-oleoyl-2-acetyl-sn-glycerol; 4α-PDD: 4α-Phorbol 12,13-didecanoate

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure TRPC5 currents in HEK-293 cells and assess their inhibition by this compound.

Cell Preparation:

-

Culture HEK-293 cells stably or transiently expressing human TRPC5 on glass coverslips.

-

Induce TRPC5 expression if using an inducible system (e.g., with tetracycline for T-REx cells) 24 hours prior to recording.[5]

Solutions:

-

External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Adjust osmolarity to ~290 mOsm and bubble with 95% O2/5% CO2.

-

Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.3 with KOH.

Recording Procedure:

-

Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with external solution at a rate of 1.5-2 mL/min.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.

-

Establish a gigaohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a ramp protocol from -100 mV to +100 mV to elicit TRPC5 currents.

-

Activate TRPC5 channels by applying an agonist such as 100 nM Englerin A.

-

To test for inhibition, perfuse the cells with varying concentrations of this compound (e.g., 1 to 100 µM) in the presence of the agonist and record the current responses.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes the measurement of intracellular ROS in podocytes.

Cell Culture and Treatment:

-

Culture immortalized human or mouse podocytes in appropriate media.

-

Seed cells in 96-well plates or on coverslips suitable for fluorescence microscopy.

-

Induce podocyte injury by treating with an agent like Puromycin Aminonucleoside (PAN) (e.g., 150 µg/mL for 24 hours) or Angiotensin II (AngII) (e.g., 10 µM).[2][7]

-

Co-treat with this compound (e.g., 30 µM) to assess its effect on ROS production.[7]

ROS Detection:

-

Wash the cells with a saline phosphate buffer (pH 7.3).

-

Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dihydrodichlorofluorescein diacetate (H2DCFDA), by incubating in the dark (e.g., at 37°C for 60 minutes).

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence plate reader or by fluorescence microscopy. The excitation and emission wavelengths for DCF (the oxidized product of H2DCFDA) are typically around 490 nm and 519 nm, respectively.

-

Quantify the fluorescence intensity and compare the levels between different treatment groups.

In Vivo Administration of this compound in a Rat Model of FSGS

This protocol outlines the administration of this compound to a transgenic rat model of FSGS.

Animal Model:

-

Use a transgenic rat model that develops features of FSGS, such as the AT1R transgenic rat model.[2]

This compound Administration:

-

Prepare a formulation of this compound suitable for intraperitoneal injection.

-

For therapeutic studies in rats with established disease, administer this compound at a dose of 50 mg/kg via intraperitoneal injection, twice daily, for a period of 7 days.[2]

Assessment of Efficacy:

-

Monitor proteinuria by collecting 24-hour urine samples and measuring albumin levels.

-

At the end of the treatment period, sacrifice the animals and harvest the kidneys for histological analysis.

-

Perform morphometric analysis of kidney sections to assess for changes in pseudocyst formation and podocyte number.

Assessment of Podocyte Injury

Podocyte injury can be quantified by measuring foot process effacement using electron microscopy.

Sample Preparation:

-

Fix kidney tissue in 2.5% glutaraldehyde and process for transmission electron microscopy.

Image Analysis:

-

Capture high-magnification images of the glomerular filtration barrier.

-

Measure the width of podocyte foot processes. An increase in foot process width is indicative of effacement and injury.

-

Quantify the number of foot processes per unit length of the glomerular basement membrane. A decrease in this number suggests effacement.

Visualizations

Signaling Pathway of TRPC5-Mediated Podocyte Injury

References

- 1. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In vivo efficacy of AC1903 in animal models of kidney disease

An In-Depth Technical Guide to the In Vivo Efficacy of AC1903 in Animal Models of Kidney Disease

Introduction

This compound is a small-molecule inhibitor that demonstrates high specificity and selectivity for the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1][2] TRPC5, a Ca2+-permeable nonselective cation channel, is highly expressed in the kidney and has been implicated in the pathogenesis of progressive kidney diseases.[2] The therapeutic potential of this compound lies in its podocyte-protective properties, which have been demonstrated in various animal models of kidney disease.[2][3] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its therapeutic effects.

Mechanism of Action: The Rac1-TRPC5 Signaling Pathway

In podocytes, the activation of the Angiotensin II type 1 receptor (AT1R) triggers a signaling cascade that leads to podocyte injury and loss. This pathway involves the activation of Rac1, a small GTPase, which in turn increases the production of reactive oxygen species (ROS) and promotes the activity of the TRPC5 channel.[1][4] The sustained activation of TRPC5 contributes to calcium influx, cytoskeletal remodeling, and ultimately, podocyte cell death.[4] this compound acts by directly and specifically blocking the TRPC5 channel, thereby interrupting this pathological feed-forward loop, reducing ROS generation, and protecting podocytes from injury.[1][4]

References

- 1. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medindia.net [medindia.net]

- 4. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AC1903 in in vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

AC1903 is a small molecule inhibitor initially identified for its selective inhibition of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. Subsequent research has revealed its broader activity against other TRP channels, including TRPC3, TRPC4, and TRPC6, as well as TRPV4. In in vitro studies, particularly in the context of kidney disease models, this compound has demonstrated significant protective effects on podocytes, specialized cells in the kidney glomerulus. These effects are primarily attributed to its ability to modulate calcium influx and downstream signaling pathways, leading to the attenuation of cellular injury, apoptosis, and oxidative stress.

These application notes provide detailed protocols for key in vitro assays to study the effects of this compound, along with a summary of its known quantitative effects and a visualization of its proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound in various in vitro assays.

Table 1: Inhibitory Activity of this compound against TRP Channels

| Target | IC50 (µM) | Cell Type/Assay Condition | Reference |

| TRPC5 | 4.06 | Cell-free assay | [1] |

| TRPC5 | 14.7 | HEK-293 cells expressing TRPC5 | [2] |

| TRPC3 | 5.2 | HEK T-REx cells expressing TRPC3 | |

| TRPC4 | >100 | Patch-clamp experiments | |

| TRPC6 | 15 | HEK 293 cells transiently expressing TRPC6 | |

| TRPV4 | 19 | TRPV4-expressing HEK T-REx cells |

Table 2: Effective Concentrations of this compound in Podocyte Functional Assays

| Assay | Effective Concentration (µM) | Observed Effect | Cell Type | Reference |

| Reactive Oxygen Species (ROS) Production | 30 | Inhibition of Angiotensin II-induced ROS | Wild-type podocytes | [2] |

| Cell Viability | 4.06 | Increased cell viability in Adriamycin-induced injury model | Mouse podocytes | |

| Apoptosis | 4.06 | Attenuation of Adriamycin-induced apoptosis | Mouse podocytes | |

| Podocyte Protection | 30 | Protection from cell death | Podocytes expressing mutant AT1 receptor | [2] |

Signaling Pathway

This compound exerts its protective effects on podocytes by inhibiting TRPC5, which in turn modulates the Rac1 signaling pathway. This pathway is implicated in cytoskeletal rearrangement, oxidative stress, and apoptosis.

Caption: Proposed signaling pathway of this compound in podocytes.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the in vitro effects of this compound on podocytes.

Caption: General experimental workflow for in vitro studies of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of podocytes, particularly in the context of cellular injury.

Materials:

-

Conditionally immortalized mouse or human podocytes

-

Complete RPMI 1640 medium (with 10% FBS and 1% penicillin/streptomycin)

-

This compound (dissolved in DMSO)

-

Injurious agent (e.g., Adriamycin, Angiotensin II)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed podocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and differentiate for 24-48 hours at 37°C.

-

Treatment:

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 30, 100 µM) for 1-2 hours.

-

Introduce the injurious agent (e.g., 10 µM Angiotensin II or 1 µg/mL Adriamycin) to the appropriate wells.

-

Include control wells: untreated cells, cells treated with vehicle (DMSO), and cells treated with the injurious agent alone.

-

Incubate for the desired period (e.g., 24-48 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the quantitative assessment of apoptosis and necrosis in podocytes treated with this compound.

Materials:

-

Treated and control podocytes (from 6-well plates)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture and treat podocytes in 6-well plates as described in the cell viability assay.

-

After treatment, collect both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer within 1 hour of staining.

-

Annexin V-FITC positive, PI negative cells are considered early apoptotic.

-

Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

-

Annexin V-FITC negative, PI negative cells are viable.

-

Western Blot Analysis

This protocol is for detecting changes in the protein expression of key signaling molecules in podocytes following treatment with this compound.

Materials:

-

Treated and control podocyte cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TRPC5, anti-Rac1, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse treated podocytes with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended starting dilutions: anti-TRPC5 (1:1000), anti-Rac1 (1:1000), anti-cleaved caspase-3 (1:1000), anti-β-actin (1:5000).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:5000-1:10000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL detection reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

-

Kinase Profiling Assay (General Guidance)

While specific protocols for this compound are not detailed in the public domain, a general approach to assess off-target kinase effects involves commercially available kinase profiling services or in-house assays.

General Approach:

-

Select a Kinase Panel: Choose a panel of kinases representing different families of the human kinome.

-

Assay Format: Utilize a radiometric assay (e.g., using [γ-³²P]ATP) or a non-radiometric method (e.g., fluorescence-based or luminescence-based).

-

Procedure:

-

Incubate the recombinant kinase with its specific substrate and ATP in the presence of a range of this compound concentrations.

-

Include a known inhibitor for each kinase as a positive control.

-

Measure kinase activity by detecting the amount of phosphorylated substrate.

-

-

Data Analysis:

-

Calculate the percent inhibition of kinase activity at each this compound concentration.

-

Determine the IC50 value if significant inhibition is observed.

-

This compound has been reported to have no off-target effects in standard kinase profiling assays, suggesting high selectivity against the kinome.[2]

-

References

Application Notes and Protocols for AC1903 in Cell Culture

Introduction

AC1903 is a small molecule inhibitor primarily targeting the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, a non-selective cation channel permeable to Ca²⁺ that is highly expressed in the brain and kidneys.[1][2] Initially identified as a selective TRPC5 inhibitor, further studies have revealed that this compound also exhibits inhibitory activity against other TRP channels, including TRPC3, TRPC4, TRPC6, and TRPV4.[3] This compound has been instrumental in investigating the physiological and pathological roles of these channels. In preclinical studies, this compound has shown promise by suppressing severe proteinuria and preventing podocyte loss in a rat model of focal segmental glomerulosclerosis (FSGS).[1][2] Proper dissolution and preparation of this compound are critical for accurate and reproducible results in cell culture experiments.

Data Presentation

This compound Properties and Solubility

| Property | Value | Source(s) |

| Molecular Weight | 303.36 g/mol | |

| Appearance | White to beige powder | |

| Solubility | ||

| DMSO | ≥ 30 mg/mL (approx. 99 mM) | [1][4][5] |

| Ethanol | up to 25 mg/mL | [4] |

| Water | Insoluble | [5] |

| Storage | ||

| Solid Powder | Store desiccated at -20°C for up to 1 year | [4] |

| Stock Solution (in DMSO) | Store in aliquots at -20°C for up to 1 month | [4] |

Note: Solubility in DMSO can vary. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[5] Sonication may be required to fully dissolve the compound.[1]

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type and experimental design. In cellular experiments, this compound is typically used at concentrations ranging from 30 to 100 µM.[3] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. It is important to note that at these concentrations, off-target effects on TRPC3, TRPC4, TRPC6, and TRPV4 channels are likely.[3]

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Complete cell culture medium (pre-warmed to 37°C)

-

Sterile 0.22 µm syringe filter (optional, for sterilization of stock solution)

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Aseptic Technique: Perform all steps in a laminar flow hood or biosafety cabinet to maintain sterility.

-

Weighing this compound: Accurately weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 3.03 mg of this compound (Molecular Weight = 303.36 g/mol ).

-

Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO to 3.03 mg of this compound.

-

Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.

-

Sterilization (Optional): If sterility is a concern, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.[4]

Protocol 2: Preparation of Working Solutions and Dosing Cells

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution in Culture Medium: It is crucial to add the DMSO stock solution to the pre-warmed complete cell culture medium, not the other way around, to prevent precipitation.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. A 1:1000 dilution of the stock solution will result in a final DMSO concentration of 0.1%.

-

Example Dilution (for a 10 µM final concentration): To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed complete cell culture medium.

-

Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause shearing of cellular components in the medium.

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples. This is essential to differentiate the effects of this compound from any potential effects of the solvent.

-

Dosing Cells: Remove the existing medium from your cultured cells and replace it with the freshly prepared working solution containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired duration of the experiment under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Visualizations

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits TRPC5 and other TRP channels, blocking Ca²⁺ influx.

Experimental Workflow for this compound Preparation and Cell Treatment

References

- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Molecular Kinetics [molecularkinetics.com]

- 5. selleckchem.com [selleckchem.com]

Application Notes and Protocols: AC1903 for Rat Models of Kidney Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC1903 is a small molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1] TRPC5 channels are implicated in the pathogenesis of progressive kidney diseases, particularly those characterized by podocyte injury and proteinuria, such as Focal Segmental Glomerulosclerosis (FSGS).[2][3] In podocytes, the activation of TRPC5 can lead to a cascade of events including Rac1 activation, increased production of reactive oxygen species (ROS), and subsequent cytoskeletal damage, ultimately resulting in podocyte loss and proteinuria.[4] this compound has been shown to selectively block TRPC5 channel activity, thereby protecting podocytes and ameliorating kidney damage in preclinical rat models of kidney disease.[2][3]

These application notes provide a comprehensive overview of the recommended dosage, formulation, and experimental protocols for the use of this compound in rat models of FSGS and hypertensive kidney disease.

Mechanism of Action

This compound is a selective inhibitor of the TRPC5 ion channel.[1] In the context of kidney disease, pathological stimuli such as Angiotensin II can lead to the activation of TRPC5 channels in podocytes. This activation results in an influx of calcium, which in turn activates the small GTPase Rac1.[5][6] Activated Rac1 promotes the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to the intricate actin cytoskeleton of podocytes.[4] This disruption of the cytoskeleton underlies podocyte effacement, detachment, and eventual loss, culminating in proteinuria and the progression of glomerulosclerosis. By inhibiting TRPC5, this compound blocks this deleterious signaling cascade, thereby preserving podocyte structure and function.

Recommended Dosage and Administration in Rat Models

Based on preclinical studies, the recommended dosage of this compound for rat models of kidney disease is 50 mg/kg, administered via intraperitoneal (i.p.) injection twice daily.[2][7]

In Vivo Formulation

A recommended vehicle for the in vivo preparation of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7][8]

Protocol for a 1 mL Working Solution (2.5 mg/mL):

-

Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.

-

To prepare 1 mL of the final working solution, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again until uniform.

-

Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.[7]

It is recommended to prepare the working solution fresh on the day of use. If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7]

Experimental Protocols for Rat Models of Kidney Disease

The following are detailed protocols for inducing two common rat models of proteinuric kidney disease in which this compound has shown efficacy.

Hypertensive Kidney Disease Model (Dahl Salt-Sensitive Rat)

Animal Model: Male Dahl Salt-Sensitive (SS) rats, 8 weeks of age.[9]

Protocol:

-

House the Dahl SS rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.[10]

-

For one week, feed the rats a normal salt diet (0.4% NaCl) for acclimatization.[9]

-

To induce hypertensive nephropathy, switch the diet to a high-salt diet (4% to 8% NaCl) for a period of 3 to 4 weeks.[9][10]

-

Monitor systolic blood pressure weekly using the tail-cuff method to confirm the development of hypertension.[11]

-

Collect 24-hour urine samples weekly using metabolic cages to measure proteinuria.[11]

-

Initiate treatment with this compound (50 mg/kg, i.p., twice daily) or vehicle control at the start of the high-salt diet (preventative regimen) or after the establishment of proteinuria (therapeutic regimen).[3]

Focal Segmental Glomerulosclerosis (FSGS) Model (Adriamycin-Induced Nephropathy)

Animal Model: Male Sprague Dawley rats, 11-13 weeks old.[12]

Protocol:

-

Acclimatize the rats for at least one week prior to the procedure.

-

Induce FSGS by a single intravenous (i.v.) injection of Adriamycin (doxorubicin) at a dose of 5 mg/kg body weight.[12][13]

-

Monitor the development of proteinuria by collecting 24-hour urine samples at baseline and weekly post-injection.

-

Treatment with this compound (50 mg/kg, i.p., twice daily) or vehicle can be initiated either before or after the Adriamycin injection, depending on the study design (prophylactic vs. therapeutic).

Efficacy Assessment Protocols

Measurement of Proteinuria

Protocol:

-

House individual rats in metabolic cages for 24-hour urine collection.

-

Measure the total urine volume.

-

Centrifuge the urine samples to remove any debris.

-

Determine the protein concentration in the urine supernatant using a suitable method such as the sulfosalicylic acid turbidity assay or a commercial kit.

-

Calculate the total 24-hour urinary protein excretion (mg/24h) by multiplying the protein concentration (mg/mL) by the total urine volume (mL).

Quantification of Podocyte Number

Protocol:

-

At the end of the study, perfuse the kidneys with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

-

Embed the kidneys in paraffin and cut 4-µm sections.

-

Perform immunohistochemistry using a podocyte-specific nuclear marker, such as Wilms' tumor 1 (WT1).

-

Acquire images of glomeruli at high magnification.

-

Count the number of WT1-positive nuclei within the glomerular tuft for a representative number of glomeruli per animal.

-

The average number of podocytes per glomerulus can then be calculated.

Quantitative Efficacy Data of this compound in Rat Models

The following tables summarize the reported efficacy of this compound in preclinical rat models of kidney disease.

| Model | Treatment Group | Outcome | Result | Reference |

| AT1R Transgenic Rat (Advanced Disease) | Vehicle | 24h Proteinuria | Increased | [2] |

| This compound (50 mg/kg, b.i.d.) | 24h Proteinuria | Significantly ameliorated | [2] | |

| Vehicle | Podocyte Number | Decreased | [2] | |

| This compound (50 mg/kg, b.i.d.) | Podocyte Number | Rescued | [2] | |

| Dahl Salt-Sensitive Rat (Onset) | Vehicle | 24h Proteinuria | Increased | [2] |

| This compound (50 mg/kg, b.i.d.) | 24h Proteinuria | Significantly ameliorated | [2] | |

| Dahl Salt-Sensitive Rat (Advanced Disease) | Vehicle | 24h Proteinuria | Increased | [2] |

| This compound (50 mg/kg, b.i.d.) | 24h Proteinuria | Significantly suppressed | [2] | |

| Vehicle | Podocyte Number | Decreased | [2] | |

| This compound (50 mg/kg, b.i.d.) | Podocyte Number | Rescued | [2] |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rat model of kidney disease.

Conclusion

This compound represents a promising therapeutic agent for the treatment of progressive kidney diseases characterized by podocyte injury. The recommended dosage of 50 mg/kg, administered twice daily via intraperitoneal injection, has demonstrated significant efficacy in attenuating proteinuria and preserving podocyte numbers in established rat models of FSGS and hypertensive nephropathy. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadinstitute.org [broadinstitute.org]

- 4. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]

- 5. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Balancing calcium signals through TRPC5 and TRPC6 in podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. Revealing the Pathogenesis of Salt-Sensitive Hypertension in Dahl Salt-Sensitive Rats through Integrated Multi-Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]